3,4-Dimethoxy-6-methylbenzene-1,2-diamine
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Overview
Description
3,4-Dimethoxy-6-methylbenzene-1,2-diamine is an organic compound with the molecular formula C9H14N2O2 This compound is characterized by the presence of two methoxy groups (-OCH3) and a methyl group (-CH3) attached to a benzene ring, along with two amine groups (-NH2) at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-6-methylbenzene-1,2-diamine typically involves the following steps:
Nitration: The starting material, 3,4-dimethoxytoluene, undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as zinc powder in ethanol or catalytic hydrogenation.
Purification: The resulting diamine is purified through recrystallization or other purification techniques to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification using techniques such as distillation, crystallization, or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-6-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups or other functional groups present.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as zinc powder in ethanol or catalytic hydrogenation are used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Modified amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
3,4-Dimethoxy-6-methylbenzene-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-6-methylbenzene-1,2-diamine involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its overall activity .
Comparison with Similar Compounds
o-Phenylenediamine: An aromatic diamine with similar structural features but lacking the methoxy and methyl groups.
m-Phenylenediamine: Another isomer of phenylenediamine with different substitution patterns.
p-Phenylenediamine: A para-substituted isomer with distinct chemical properties.
Uniqueness: 3,4-Dimethoxy-6-methylbenzene-1,2-diamine is unique due to the presence of methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other phenylenediamine isomers .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3,4-dimethoxy-6-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H14N2O2/c1-5-4-6(12-2)9(13-3)8(11)7(5)10/h4H,10-11H2,1-3H3 |
InChI Key |
OECCOCITVNKPCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)N)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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